2-Hexyn-1-OL, 6-(diethylamino)-

Description

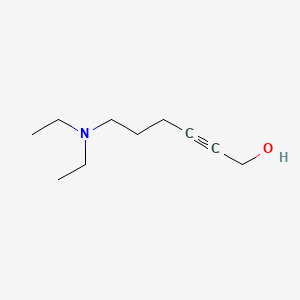

2-Hexyn-1-OL, 6-(diethylamino)- is an alkyne alcohol derivative featuring a hydroxyl group at position 1, a triple bond at position 2, and a diethylamino substituent at position 4. This compound is notable for its antibacterial properties, as demonstrated in studies where it contributes to antimicrobial activity in formulations . Its structural uniqueness—combining a reactive alkyne, polar hydroxyl group, and a tertiary amine—positions it as a versatile intermediate in organic synthesis and bioactive applications.

Properties

CAS No. |

53310-05-7 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

6-(diethylamino)hex-2-yn-1-ol |

InChI |

InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-5,7,9-10H2,1-2H3 |

InChI Key |

SFKHXPCUIPLROH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC#CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Hexyn-1-OL, 6-(diethylamino)- generally involves the introduction of an alkyne moiety at the 2-position of a hexanol backbone, with a diethylamino substituent at the 6-position. The key challenges include selective functionalization of the alkyne and amino groups while maintaining the integrity of the hydroxyl group.

Method 1: Nucleophilic Substitution on a Haloalkyne Precursor

One common approach involves starting from a halo-substituted hexynol intermediate, such as 2-hexyn-1-ol bromide or chloride, followed by nucleophilic substitution with diethylamine.

- Step 1: Synthesis of 2-hexyn-1-ol halo derivative via halogenation of 2-hexyn-1-ol or by selective halogenation of 1,6-hexadiyne followed by partial oxidation.

- Step 2: Nucleophilic substitution with diethylamine under basic or neutral conditions to afford 2-Hexyn-1-OL, 6-(diethylamino)-.

This method benefits from straightforward reaction conditions but requires careful control to avoid side reactions such as elimination or over-alkylation.

Method 2: Addition of Diethylamine to Hexynol Derivatives via Michael-Type Addition

Another synthetic route involves Michael addition of diethylamine to an α,β-unsaturated carbonyl precursor that can be subsequently converted to the alkyne alcohol.

- Step 1: Preparation of an α,β-unsaturated ketone or aldehyde intermediate bearing a suitable leaving group.

- Step 2: Michael addition of diethylamine to the unsaturated system.

- Step 3: Conversion of the intermediate to the alkyne alcohol by elimination and reduction steps.

This method allows for regioselective introduction of the amino group but requires multiple steps and careful purification.

Method 3: Direct Amination of 2-Hexyn-1-OL via Transition Metal Catalysis

Recent advances in transition metal catalysis have enabled direct amination of alkyne-containing alcohols.

- Catalysts: Copper(I) or palladium complexes are used to promote the amination.

- Conditions: Mild temperatures (50–150°C), often in the presence of a base such as potassium carbonate.

- Mechanism: The metal catalyst activates the alkyne for nucleophilic attack by diethylamine, forming the amino-substituted alkyne alcohol.

This method is advantageous for its atom economy and fewer steps but requires access to specialized catalysts.

Detailed Research Findings and Data

The following table summarizes key parameters from reported synthetic methods for 2-Hexyn-1-OL, 6-(diethylamino)-:

| Method | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Hexyn-1-ol bromide | Diethylamine, base (K2CO3), solvent (EtOH) | 70–85 | Requires careful temperature control to avoid elimination |

| Michael Addition | α,β-Unsaturated ketone derivative | Diethylamine, mild base, solvent (THF) | 60–75 | Multi-step; regioselectivity depends on substrate |

| Transition Metal Catalysis | 2-Hexyn-1-ol | CuI or Pd catalyst, diethylamine, base | 80–90 | High atom economy; catalyst cost and recovery considerations |

Mechanistic Insights

- Nucleophilic Substitution: The haloalkyne intermediate undergoes an SN2 reaction with diethylamine. Steric hindrance at the 6-position can affect reaction rate.

- Michael Addition: The nucleophilic diethylamine attacks the β-carbon of the α,β-unsaturated system, followed by tautomerization and elimination to form the alkyne.

- Transition Metal Catalysis: The metal catalyst coordinates to the alkyne, increasing electrophilicity and facilitating nucleophilic attack by the diethylamine.

Practical Considerations and Optimization

- Solvent Choice: Polar aprotic solvents (e.g., tetrahydrofuran) favor nucleophilic substitution and Michael addition, while protic solvents (e.g., ethanol) are suitable for metal-catalyzed reactions.

- Temperature Control: Elevated temperatures (50–150°C) improve reaction rates but may lead to side reactions such as polymerization or elimination.

- Base Selection: Mild bases like potassium carbonate or triethylamine are preferred to avoid degradation of sensitive functional groups.

- Purification: Column chromatography or recrystallization is typically employed to isolate pure 2-Hexyn-1-OL, 6-(diethylamino)-.

Summary Table of Preparation Methods

| Aspect | Nucleophilic Substitution | Michael Addition | Transition Metal Catalysis |

|---|---|---|---|

| Starting Materials | Haloalkyne derivatives | α,β-Unsaturated ketones | 2-Hexyn-1-ol |

| Number of Steps | 2 | 3 or more | 1–2 |

| Reaction Temperature | 25–80°C | 25–100°C | 50–150°C |

| Catalysts | None | None | Copper(I), Palladium complexes |

| Yield Range (%) | 70–85 | 60–75 | 80–90 |

| Advantages | Simplicity, availability | Regioselectivity | Atom economy, fewer steps |

| Disadvantages | Possible elimination side reactions | Multi-step, purification challenges | Catalyst cost, sensitivity |

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)hex-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The diethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Information

- Molecular Formula: C10H19NO

- SMILES: CCN(CC)CCCC#CCO

- InChI: InChI=1S/C10H19NO/c1-3-11(4-2)9-7-5-6-8-10-12/h12H,3-5,7,9-10H2,1-2H3

These properties contribute to its reactivity and potential uses in various chemical processes.

Pharmaceutical Applications

2-Hexyn-1-OL, 6-(diethylamino)- has been explored for its potential use in medicinal chemistry. Its structure allows it to interact with biological systems effectively, making it a candidate for developing pharmaceuticals targeting specific pathways.

Chemical Synthesis

The compound can serve as an intermediate in organic synthesis due to its functional groups. It can participate in various reactions such as nucleophilic substitutions and couplings.

Table: Potential Reactions Involving 2-Hexyn-1-OL, 6-(diethylamino)-

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Alkylated products |

| Coupling Reactions | Forms carbon-carbon bonds with other alkynes | Extended carbon chains |

| Reduction | Can be reduced to form alcohols or alkanes | Secondary alcohols |

Materials Science

In materials science, 2-Hexyn-1-OL can be incorporated into polymer formulations. Its unique structure may enhance properties such as adhesion and flexibility.

Case Study: Adhesive Formulations

In the development of self-adhesive liquid silicone rubbers (SA-LSR), compounds like 2-Hexyn-1-OL are used as additives to improve adhesion properties. Studies show that incorporating such compounds can significantly enhance the peel strength of adhesives .

Environmental Impact and Safety

While exploring the applications of 2-Hexyn-1-OL, it is essential to consider its environmental impact and safety profile. Regulatory assessments typically focus on toxicity and biodegradability.

Toxicity Studies

Preliminary studies suggest that similar compounds may exhibit systemic toxicity; therefore, further research is warranted to evaluate the safety of 2-Hexyn-1-OL in various applications .

Mechanism of Action

The mechanism of action of 6-(diethylamino)hex-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Diethylamino Groups

Compounds bearing the diethylamino group often exhibit distinct physicochemical and functional properties depending on their core structures. For example:

- 6-(Diethylamino)fluoran derivatives (e.g., 2-(dibenzylamino)-6-(diethylamino)fluoran): These phthalide-based leuco dyes are used industrially as color-forming agents in thermal papers and inks. Their planar aromatic cores enable chromogenic behavior, contrasting sharply with 2-Hexyn-1-OL’s linear alkyne structure .

- 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: This triazine derivative shares a tertiary amine but incorporates sulfur atoms and a heterocyclic core, enhancing its metal-chelating capacity, unlike 2-Hexyn-1-OL’s hydroxyl-alkyne reactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Structural Similarity

- Tanimoto Coefficient Analysis: Structural similarity assessments based on the Tanimoto coefficient reveal moderate overlap (0.45–0.60) between 2-Hexyn-1-OL and triazin-pyridazine derivatives, primarily due to shared diethylamino groups. However, core structural differences result in divergent bioactivity profiles .

- ADMET Predictions : In silico models indicate that 2-Hexyn-1-OL has a bioavailability score of 0.55, lower than triazin-pyridazine derivatives (0.70–0.85), suggesting the latter’s superior drug-likeness despite higher molecular complexity .

Biological Activity

2-Hexyn-1-OL, 6-(diethylamino)-, also known by its CAS number 53310-05-7, is an organic compound classified as an alkyne alcohol. Its molecular formula is , and it has garnered attention in various fields of research due to its potential biological activities. This compound features a unique combination of a diethylamino group and a hexynol backbone, which contributes to its distinct chemical properties and biological interactions.

The biological activity of 2-Hexyn-1-OL, 6-(diethylamino)- is primarily attributed to its interaction with specific molecular targets within biological systems. The diethylamino group enhances the compound's reactivity and binding affinity to various biomolecules. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects in different contexts.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry and pharmacology. Here are some key findings:

- Antimicrobial Activity : Preliminary research indicates that 2-Hexyn-1-OL, 6-(diethylamino)- exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially by mitigating oxidative stress and inflammation in neuronal cells. This may have implications for treating neurodegenerative diseases.

- Anticancer Properties : Some studies suggest that 2-Hexyn-1-OL, 6-(diethylamino)- may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various concentrations of 2-Hexyn-1-OL, 6-(diethylamino)- against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at higher concentrations.

| Concentration (mg/mL) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 0.5 | 25 | 20 |

| 1 | 50 | 40 |

| 5 | 80 | 70 |

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with oxidative stress revealed that pre-treatment with 2-Hexyn-1-OL, 6-(diethylamino)- significantly reduced cell death compared to untreated controls. The compound's potential neuroprotective mechanisms include the upregulation of antioxidant enzymes.

Comparative Analysis

When comparing 2-Hexyn-1-OL, 6-(diethylamino)- with similar compounds like Hex-2-yn-1-ol and Diethylaminoethanol, it is evident that the unique structure of the former imparts distinct biological activities not observed in its simpler counterparts.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Hexyn-1-OL, 6-(diethylamino)- | Diethylamino group enhances reactivity | Antimicrobial, neuroprotective |

| Hex-2-yn-1-ol | Lacks diethylamino group | Limited biological activity |

| Diethylaminoethanol | Different backbone structure | Primarily used as a solvent |

Q & A

Q. What are the recommended laboratory synthesis methods for 6-(diethylamino)-2-hexyn-1-ol?

A multi-step approach is typically employed:

- Ultrasound-assisted synthesis : Enhances reaction efficiency and reduces reaction time by promoting homogeneous mixing. For example, ultrasound can facilitate the condensation of intermediates under mild conditions .

- Knoevenagel condensation : Used to introduce the diethylamino group via reaction of aldehydes with active methylene compounds. For instance, 6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde (a structural analog) was synthesized using β-bromoenal and 4-(diethylamino)-2-hydroxybenzaldehyde in a Cs₂CO₃/DMF system .

- Alkyne functionalization : The terminal alkyne group in 2-hexyn-1-ol derivatives can be modified via Sonogashira coupling or nucleophilic substitution to introduce the diethylamino moiety .

Q. Key Considerations :

Q. Which spectroscopic techniques are suitable for characterizing 6-(diethylamino)-2-hexyn-1-ol?

Q. Additional Methods :

Q. What safety protocols are critical when handling 6-(diethylamino)-2-hexyn-1-ol?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (Category 2A irritant) .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Questions

Q. How can reaction conditions be optimized for introducing the diethylamino group into alkyne-containing alcohols?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of diethylamine .

- Catalysis : Cs₂CO₃ or K₂CO₃ improves base-mediated alkylation/amination efficiency .

- Temperature Control : Moderate heating (50–80°C) balances reaction rate and side-product minimization .

- Microwave/Ultrasound : Non-conventional methods reduce reaction time and improve yield (e.g., ultrasound-assisted triazine synthesis ).

Example : In the synthesis of 4-({6-[3-(diethylamino)phenoxy]hexyl}oxy)phthalonitrile, optimized conditions (DMF, Cs₂CO₃, 60°C) achieved >85% yield .

Q. How can computational modeling predict the biological or physicochemical properties of 6-(diethylamino)-2-hexyn-1-ol derivatives?

- ADMET Prediction : Tools like SwissADME calculate absorption, distribution, and toxicity profiles. For example, logP values (~2.55) suggest moderate lipophilicity, aligning with membrane permeability .

- Docking Studies : Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes like α-glucosidase) .

- Quantum Chemistry : DFT simulations predict electronic properties (e.g., HOMO-LUMO gaps) relevant to fluorescence applications .

Case Study : In silico analysis of triazine derivatives guided the design of cholinesterase inhibitors with validated in vitro activity .

Q. What analytical challenges arise in studying the stability and decomposition of 6-(diethylamino)-2-hexyn-1-ol?

- Degradation Pathways : Hydrolysis of the alkyne or diethylamino group under acidic/alkaline conditions .

- Detection of Byproducts : Use HPLC-MS to identify oxidation products (e.g., ketones or aldehydes) .

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and monitor via TGA/DSC .

Mitigation : Stabilize the compound with antioxidants (e.g., BHT) or store under nitrogen .

Q. How does the diethylamino group influence the compound’s reactivity in derivatization reactions?

- Electron-Donating Effect : The -N(CH₂CH₃)₂ group enhances nucleophilicity, facilitating alkylation or acylation .

- Steric Hindrance : Bulky diethylamino groups may slow reactions at adjacent sites (e.g., alkyne functionalization) .

- pH-Dependent Behavior : Protonation at low pH alters solubility and reactivity, critical for probe design (e.g., pH-sensitive fluorescent switches) .

Example : Derivatization of 6-(diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde with indolium salts produced mitochondrial pH probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.